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Compound of Interest

Compound Name:
2-Bromo-5-

(trifluoromethyl)thiazole

Cat. No.: B1288848 Get Quote

IUPAC Name: 2-bromo-5-(trifluoromethyl)-1,3-thiazole[1]

This technical guide provides an in-depth overview of 2-Bromo-5-(trifluoromethyl)thiazole, a

heterocyclic compound of significant interest to researchers in medicinal chemistry and drug

development. The document details its chemical properties, a representative synthetic protocol,

and its applications as a versatile building block for creating novel therapeutic agents.

Furthermore, it outlines standard experimental protocols for evaluating the biological activity of

its derivatives.

Chemical and Physical Properties
2-Bromo-5-(trifluoromethyl)thiazole is a halogenated and fluorinated heterocyclic compound.

The presence of the trifluoromethyl group often enhances metabolic stability and lipophilicity in

derivative molecules, while the bromine atom serves as a key reactive handle for further

chemical modifications through cross-coupling reactions.[2] Key quantitative data for this

compound are summarized below.
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Property Value Source

CAS Number 1209458-80-9 [1]

Molecular Formula C₄HBrF₃NS [1]

Molecular Weight 232.02 g/mol [1]

Physical State Liquid [1]

Purity Typically ≥95% [1]

InChI Key
UFZHUWFGWBQZTL-

UHFFFAOYSA-N
[1]

Storage Temperature 2-8°C under inert atmosphere

Hazard Statements

H315 (Causes skin irritation),

H319 (Causes serious eye

irritation), H335 (May cause

respiratory irritation)

[1]

Synthesis and Experimental Protocols
The synthesis of substituted thiazoles is most commonly achieved via the Hantzsch thiazole

synthesis.[3][4] This method involves the condensation reaction between an α-haloketone and

a thioamide. For 2-Bromo-5-(trifluoromethyl)thiazole, a plausible synthetic route would

involve the reaction of a suitable α-haloketone bearing a trifluoromethyl group with a bromine-

containing thioamide equivalent, or a subsequent bromination step.
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Starting Materials:
1. 3-Bromo-1,1,1-trifluoroacetone

2. Thioformamide

Reaction: Hantzsch Condensation

Solvent System
(e.g., Ethanol)

Heating / Reflux
(4-6 hours)

Cyclization

Intermediate:
5-(Trifluoromethyl)thiazole

Cyclization

Reaction: Electrophilic Bromination

Bromination Reagent
(e.g., N-Bromosuccinimide)

Purification
(Column Chromatography)

Crude Product

Final Product:
2-Bromo-5-(trifluoromethyl)thiazole

Purity ≥95%

Click to download full resolution via product page

Caption: A representative workflow for the synthesis of 2-Bromo-5-(trifluoromethyl)thiazole.
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This protocol is a generalized procedure based on the Hantzsch synthesis used for related

fluorinated thiazoles.[4][5]

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the

appropriate α-haloketone (e.g., 2-bromo-4'-fluoroacetophenone, 1.0 eq) and a substituted

thiosemicarbazone (1.0 eq) in absolute ethanol.

Condensation: Heat the reaction mixture to reflux and maintain for 4-5 hours. Monitor the

reaction's progress using thin-layer chromatography (TLC).

Isolation: Upon completion, allow the mixture to cool to room temperature. A precipitate will

often form. If not, the volume can be reduced under pressure.

Workup: Pour the reaction mixture over crushed ice to precipitate the product. Collect the

solid by filtration, wash thoroughly with cold water, and dry under vacuum.

Purification: The crude product can be further purified by recrystallization from a suitable

solvent (e.g., ethanol) or by column chromatography on silica gel to yield the final product.

Applications in Drug Development and Research
Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of

numerous approved drugs and biologically active agents.[6][7][8] They exhibit a wide range of

pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and

antidiabetic properties.[6][9][10][11]

Building Block: 2-Bromo-5-(trifluoromethyl)thiazole is primarily used as a versatile

intermediate in organic synthesis.[2] The bromine atom at the 2-position is amenable to

various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), allowing for the

introduction of diverse aryl, heteroaryl, or alkyl groups.[12]

Pharmacological Significance: The trifluoromethyl (CF₃) group is a crucial substituent in

modern drug design. Its high electronegativity and lipophilicity can enhance a molecule's

metabolic stability, membrane permeability, and binding affinity to target proteins.[2] Studies

on related trifluoromethyl-thiazole compounds have demonstrated potent fungicidal and

insecticidal activity.[11]
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Biological Activity and Signaling Pathways
While specific pathway data for this exact compound is not available, derivatives of 2-

aminothiazole are known to act as potent inhibitors of various protein kinases, which are critical

nodes in cellular signaling pathways that control cell growth, proliferation, and survival.[3]

Inhibition of these pathways is a key mechanism for many anticancer drugs.
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Caption: A generic kinase signaling pathway often targeted by thiazole-based inhibitors.

Experimental Protocols for Biological Assays
This protocol, adapted from standard methodologies, determines the lowest concentration of a

compound that inhibits visible microbial growth.[3][10]

Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

Perform a two-fold serial dilution in a 96-well microtiter plate using cation-adjusted Mueller-

Hinton Broth (CAMHB).

Inoculation: Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x

10⁵ CFU/mL. Add the inoculum to each well of the microtiter plate.

Controls: Include a positive control (broth with bacteria, no compound) and a negative

control (broth only).

Incubation: Incubate the plates at 37°C for 18-24 hours.

Analysis: Determine the MIC by visually inspecting the plates for the lowest compound

concentration that shows no turbidity (visible growth). The results can be confirmed by

measuring the optical density at 600 nm.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1288848?utm_src=pdf-body-img
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_2_Amino_5_bromo_4_t_butylthiazole_in_Medicinal_Chemistry.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10820536/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1288848?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prepare Serial Dilutions
of Thiazole Compound

in 96-well plate

Inoculate Wells

Prepare Bacterial Inoculum
(e.g., S. aureus, E. coli)

~5 x 10^5 CFU/mL

Incubate Plate
(37°C, 18-24h)

Observe Turbidity
(Visual or Spectrophotometer)

Determine MIC Value:
Lowest concentration with

no visible growth

Click to download full resolution via product page

Caption: Standard workflow for a Minimum Inhibitory Concentration (MIC) assay.

This protocol outlines a general method to assess the inhibitory activity of a compound against

a specific protein kinase.[3]

Preparation: Prepare a serial dilution of the test compound in DMSO.

Kinase Reaction: In a 96-well plate, add the kinase enzyme, the specific peptide substrate,

and the appropriate kinase assay buffer.

Initiation: Add the test compound and ATP to initiate the kinase reaction. Incubate at room

temperature for a specified time (e.g., 60 minutes).
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ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the

remaining ATP.

Signal Generation: Add Kinase Detection Reagent to convert the generated ADP into ATP,

which then drives a luciferase/luciferin reaction, producing a luminescent signal.

Measurement: Measure the luminescence using a plate reader. The signal intensity is

proportional to the amount of ADP formed and thus reflects kinase activity. Calculate IC₅₀

values from the dose-response curve.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Technical Guide to 2-Bromo-5-
(trifluoromethyl)thiazole]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1288848#2-bromo-5-trifluoromethyl-thiazole-iupac-
name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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